molecular formula C18H21N3O2 B11982327 3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide

3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide

Cat. No.: B11982327
M. Wt: 311.4 g/mol
InChI Key: YIRATXVBHWNIGY-UHFFFAOYSA-N
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Description

3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide is a complex organic compound known for its versatile chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzamide group linked to a benzylidene-amino moiety, which is further substituted with a diethylamino and a hydroxy group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide typically involves a multi-step process. One common method includes the condensation reaction between 4-diethylamino-2-hydroxybenzaldehyde and 3-aminobenzamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. It may also interact with nucleic acids, influencing gene expression and cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzamide and benzylidene-amino moieties allows for diverse interactions and applications that are not possible with the individual components .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

3-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-8-14(17(22)11-16)12-20-15-7-5-6-13(10-15)18(19)23/h5-12,22H,3-4H2,1-2H3,(H2,19,23)

InChI Key

YIRATXVBHWNIGY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N)O

Origin of Product

United States

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